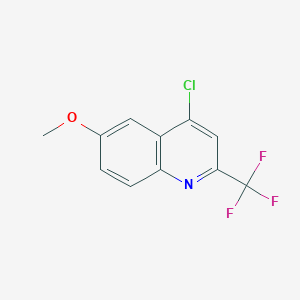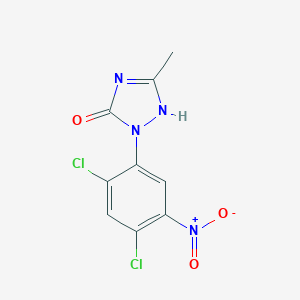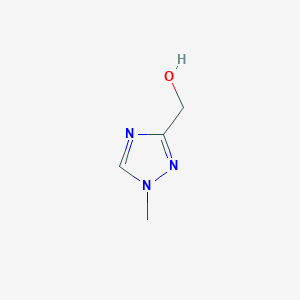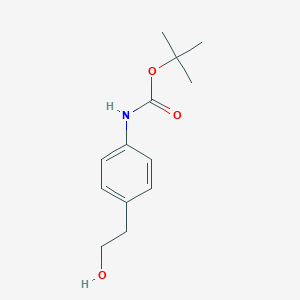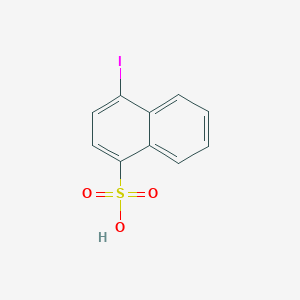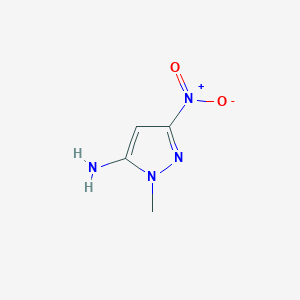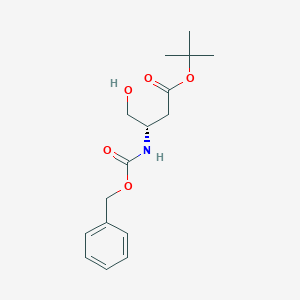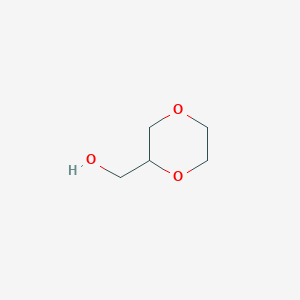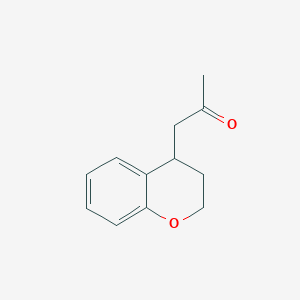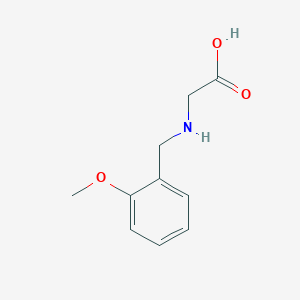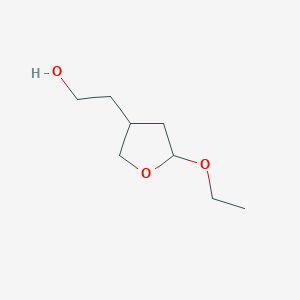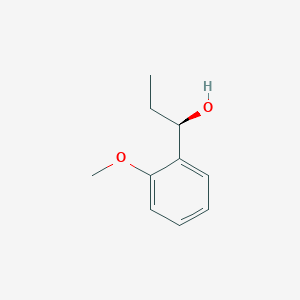
(R)-1-(2-Methoxyphenyl)-1-propanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(R)-1-(2-Methoxyphenyl)-1-propanol, commonly known as homovanillyl alcohol, is an organic compound that belongs to the class of alcohols. It is a colorless liquid that has a sweet, floral odor. Homovanillyl alcohol has been extensively studied for its potential applications in scientific research and pharmaceutical industries.
作用机制
The mechanism of action of homovanillyl alcohol is not fully understood. It is believed to exert its neuroprotective effects by inhibiting the aggregation of alpha-synuclein and reducing oxidative stress. Homovanillyl alcohol has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.
生化和生理效应
Homovanillyl alcohol has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of dopamine, a neurotransmitter that is involved in the regulation of movement, motivation, and reward. Homovanillyl alcohol has also been shown to increase the levels of glutathione, an antioxidant that is involved in the protection against oxidative stress. Additionally, homovanillyl alcohol has been shown to decrease the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
实验室实验的优点和局限性
Homovanillyl alcohol has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity and is well-tolerated in animal models. However, homovanillyl alcohol has some limitations for lab experiments. It has poor solubility in water, which can limit its use in aqueous solutions. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
未来方向
There are several future directions for the study of homovanillyl alcohol. One direction is to further investigate its potential applications in the treatment of neurodegenerative disorders. Another direction is to study its potential applications in the treatment of other diseases such as cancer and diabetes. Additionally, there is a need to further understand its mechanism of action and to develop more effective synthesis methods.
合成方法
Homovanillyl alcohol can be synthesized by several methods. One of the most common methods is the reduction of vanillin using sodium borohydride. Another method involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with propanal in the presence of sodium borohydride. The yield of homovanillyl alcohol can be improved by optimizing the reaction conditions such as temperature, reaction time, and reactant ratio.
科学研究应用
Homovanillyl alcohol has been extensively studied for its potential applications in scientific research. It has been shown to have antioxidant, anti-inflammatory, and neuroprotective properties. It has also been studied for its potential applications in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders. Homovanillyl alcohol has been shown to inhibit the aggregation of alpha-synuclein, a protein that is involved in the pathogenesis of Parkinson's disease.
属性
CAS 编号 |
105836-13-3 |
|---|---|
产品名称 |
(R)-1-(2-Methoxyphenyl)-1-propanol |
分子式 |
C10H14O2 |
分子量 |
166.22 g/mol |
IUPAC 名称 |
(1R)-1-(2-methoxyphenyl)propan-1-ol |
InChI |
InChI=1S/C10H14O2/c1-3-9(11)8-6-4-5-7-10(8)12-2/h4-7,9,11H,3H2,1-2H3/t9-/m1/s1 |
InChI 键 |
VZYLWUFNOMSQSJ-SECBINFHSA-N |
手性 SMILES |
CC[C@H](C1=CC=CC=C1OC)O |
SMILES |
CCC(C1=CC=CC=C1OC)O |
规范 SMILES |
CCC(C1=CC=CC=C1OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(9-Hydroxynonyl)oxy]benzoic acid](/img/structure/B180201.png)
